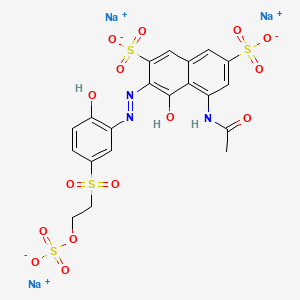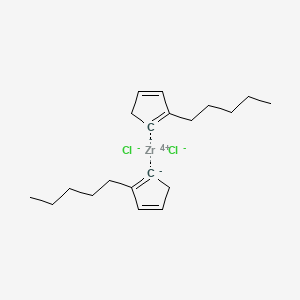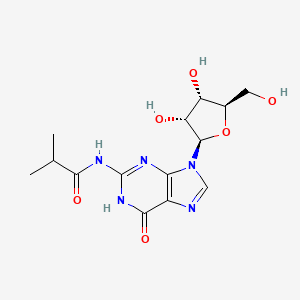
N-Isobutyrylguanosine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-Isobutyrylguanosine derivatives has been explored in various studies. For example, one efficient synthesis approach described the alkylation of N2-isobutyryl-3′-O-levulinyl-5′-O-dimethoxytrityl-2′-deoxyguanosine with 4-nitrophenylethanol, showcasing the chemical versatility of this compound (Guzaev, 1992). Additionally, studies have focused on the synthesis of 8-fluoro derivatives, highlighting the compound's reactivity and potential for further modification (Solodinin et al., 2020).
Molecular Structure Analysis
Investigations into the molecular structure of N-Isobutyrylguanosine have revealed the presence of tautomers, which are isomers that readily interconvert by the transfer of an atom or a group within the molecule. A study identified two tautomers of N2-Isobutyrylguanine in a nearly 1:1 ratio using NMR spectroscopy, providing insight into the dynamic nature of this compound's structure (Yang et al., 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of N-Isobutyrylguanosine have been explored through its interactions and reactions with other compounds. For example, the kinetics of deacylation have been studied, showing how N-Isobutyrylguanosine can be deblocked under specific conditions, indicating its potential for controlled release in synthetic applications (Liguori et al., 1994).
Applications De Recherche Scientifique
Application Summary
N-Isobutyrylguanosine is used in the synthesis and chemical modification of nucleosides, a major research topic in medicinal and bioorganic chemistry . The vast utilization of nucleosides in most aspects of cellular function makes them a tantalizing target for a variety of therapies with potentially wide-ranging physiological and pharmacological effects .
Methods of Application
The paper describes a one-pot technique applied to the protected starting material generated from adenosine, guanosine, cytidine, and uridine. This method afforded 5’-azido-5’-deoxyribonucleosides in high yields for application as intermediates and precursors in a variety of nucleoside syntheses .
Results or Outcomes
The azide functional group is among the most useful in organic synthesis, owing to its superlative reactivity. The use of modified nucleosides as enzyme inhibitors, diagnostic reporters, and as anticancer or antiviral drugs is well documented in the literature , illustrating the extensive utility of these molecules.
2. Synthesis of Oligonucleotides
Application Summary
N-Isobutyrylguanosine can be used in the synthesis of 2’-O-(o-nitrobenzyl)-3’-thioguanosine phosphoramidite, which is then used to form oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have wide applications in research, genetic testing, and forensics.
Methods of Application
The synthesis involves the reaction of N-Isobutyrylguanosine with o-nitrobenzyl chloride and a suitable base to form the 2’-O-(o-nitrobenzyl)-3’-thioguanosine phosphoramidite . This compound can then be used in the synthesis of oligonucleotides through standard solid-phase synthesis techniques .
Results or Outcomes
The resulting oligonucleotides can be used as substrates for probing the mechanism of RNA catalysis . This can provide valuable insights into the structure and function of RNA molecules, and can potentially lead to the development of new therapeutic strategies.
3. Probing the Mechanism of RNA Catalysis
Application Summary
N-Isobutyrylguanosine can be used in the synthesis of 2’-O-(o-nitrobenzyl)-3’-thioguanosine phosphoramidite, which is then used to form oligonucleotides . These oligonucleotides can serve as substrates for probing the mechanism of RNA catalysis .
Methods of Application
The synthesis involves the reaction of N-Isobutyrylguanosine with o-nitrobenzyl chloride and a suitable base to form the 2’-O-(o-nitrobenzyl)-3’-thioguanosine phosphoramidite . This compound can then be used in the synthesis of oligonucleotides through standard solid-phase synthesis techniques .
Results or Outcomes
The resulting oligonucleotides can be used to study the mechanism of RNA catalysis . This can provide valuable insights into the structure and function of RNA molecules, and can potentially lead to the development of new therapeutic strategies.
Safety And Hazards
N-Isobutyrylguanosine is associated with certain hazards. The safety information pictograms indicate that it is harmful4. The hazard statements include H315, H319, and H3354.
Orientations Futures
Currently, there is no specific information available about the future directions of N-Isobutyrylguanosine research.
Relevant Papers
There are several peer-reviewed papers and technical documents related to N-Isobutyrylguanosine available at Sigma-Aldrich24.
Please note that this information is based on the available resources and might not be fully comprehensive or up-to-date.
Propriétés
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O6/c1-5(2)11(23)17-14-16-10-7(12(24)18-14)15-4-19(10)13-9(22)8(21)6(3-20)25-13/h4-6,8-9,13,20-22H,3H2,1-2H3,(H2,16,17,18,23,24)/t6-,8-,9-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTYJSXVUGJSGM-HTVVRFAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347293 | |
| Record name | N-Isobutyrylguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isobutyrylguanosine | |
CAS RN |
64350-24-9 | |
| Record name | N-Isobutyrylguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



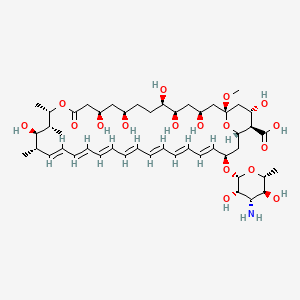

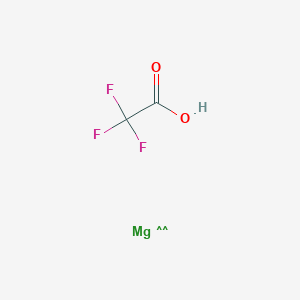
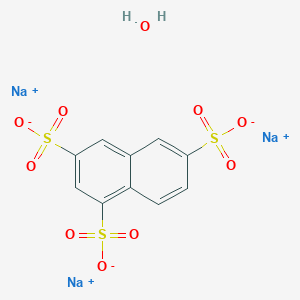
![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)oxy]ethanone](/img/structure/B1142339.png)
